molecular formula C9H6BrF2N3 B2472111 1-(2-Bromophenyl)-5-(difluoromethyl)triazole CAS No. 2248406-52-0

1-(2-Bromophenyl)-5-(difluoromethyl)triazole

Cat. No.: B2472111
CAS No.: 2248406-52-0
M. Wt: 274.069
InChI Key: LLZBCLXWXNDYIH-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-(difluoromethyl)triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom on the phenyl ring and a difluoromethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-5-(difluoromethyl)triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromophenylhydrazine with difluoromethyl ketone in the presence of a suitable catalyst can lead to the formation of the desired triazole compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-(difluoromethyl)triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-(difluoromethyl)triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of triazole derivatives with biological targets.

    Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-5-(difluoromethyl)triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The presence of the bromine and difluoromethyl groups can enhance these interactions, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-(difluoromethyl)triazole can be compared with other triazole derivatives, such as:

    1-(2-Chlorophenyl)-5-(difluoromethyl)triazole: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-4-(difluoromethyl)triazole: Similar structure but with the difluoromethyl group attached to a different position on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-bromophenyl)-5-(difluoromethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N3/c10-6-3-1-2-4-7(6)15-8(9(11)12)5-13-14-15/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZBCLXWXNDYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CN=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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